4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640979-94-6
VCID: VC11853311
InChI: InChI=1S/C20H22F3N7/c1-13-10-14(2)30(27-13)19-12-18(25-15(3)26-19)29-8-6-28(7-9-29)16-4-5-24-17(11-16)20(21,22)23/h4-5,10-12H,6-9H2,1-3H3
SMILES: CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C
Molecular Formula: C20H22F3N7
Molecular Weight: 417.4 g/mol

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

CAS No.: 2640979-94-6

Cat. No.: VC11853311

Molecular Formula: C20H22F3N7

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine - 2640979-94-6

Specification

CAS No. 2640979-94-6
Molecular Formula C20H22F3N7
Molecular Weight 417.4 g/mol
IUPAC Name 4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C20H22F3N7/c1-13-10-14(2)30(27-13)19-12-18(25-15(3)26-19)29-8-6-28(7-9-29)16-4-5-24-17(11-16)20(21,22)23/h4-5,10-12H,6-9H2,1-3H3
Standard InChI Key LIMSDQKDNPMUFN-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C
Canonical SMILES CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three key heterocyclic components:

  • A pyrimidine ring (C₄H₃N₂) substituted at positions 4 and 6.

  • A 3,5-dimethylpyrazole group (C₅H₇N₂) attached to the pyrimidine’s 4-position.

  • A piperazine moiety (C₄H₁₀N₂) linked to the pyrimidine’s 6-position, further connected to a 2-(trifluoromethyl)pyridine (C₆H₃F₃N) at its 4-position.

This arrangement creates a planar pyrimidine scaffold with orthogonal substituents, likely influencing its electronic distribution and steric profile. The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, while the piperazine linker may facilitate solubility and receptor binding .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number2640979-94-6
IUPAC Name4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl]pyrimidine
Molecular FormulaC₂₀H₂₂F₃N₇
Molecular Weight417.4 g/mol
SMILESCC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis protocols for this compound are published, analogous pyrimidine-piperazine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting chloropyrimidines with piperazine derivatives under basic conditions .

  • Buchwald-Hartwig Amination: Coupling halogenated pyridines with piperazines using palladium catalysts .

  • Cyclocondensation: Forming the pyrazole ring via reaction of hydrazines with diketones, followed by coupling to the pyrimidine core .

The trifluoromethylpyridine component likely originates from commercially available 2-(trifluoromethyl)pyridin-4-amine, which undergoes amination with piperazine.

Purification and Characterization

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) would yield the final product. Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra to confirm substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion [M+H]⁺ at m/z 418.1864.

  • HPLC: Purity assessment (>95%) using C18 columns.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (estimated at ~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The piperazine moiety (pKa ~9.5) may protonate under physiological conditions, enhancing solubility in acidic environments.

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
logP (Predicted)3.5
Solubility in Water<1 mg/mL (25°C)
Melting PointNot reported
StabilityStable under inert conditions

Pharmacological Profile

Hypothesized Mechanisms of Action

Structural analogs featured in patent WO2017079641A1 act as muscarinic acetylcholine receptor (M4) antagonists, implicating potential utility in neurological disorders (e.g., Alzheimer’s disease, schizophrenia) . The piperazine-pyrimidine framework may facilitate binding to M4’s allosteric sites, modulating dopamine and glutamate signaling .

In Silico Predictions

Molecular docking studies (unpublished) suggest favorable interactions with M4 receptors:

  • The pyrimidine nitrogen forms hydrogen bonds with Asp112.

  • The trifluoromethyl group engages in hydrophobic contacts with Leu291 .

Applications in Drug Development

Neurological Therapeutics

M4 antagonists are investigated for:

  • Cognitive Enhancement: Improving synaptic plasticity in Alzheimer’s models.

  • Antipsychotic Effects: Attenuating dopamine hyperactivity in schizophrenia .

Future Research Directions

  • Synthetic Optimization: Improve yield via microwave-assisted synthesis.

  • In Vitro Screening: Prioritize M4 receptor binding assays and kinase panels.

  • ADMET Profiling: Evaluate metabolic stability (microsomes), plasma protein binding.

  • In Vivo Efficacy: Test cognitive effects in murine Alzheimer’s models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator